Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
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Overview
Description
Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzyl group, a chloro-substituted benzene ring, and a dioxaborinane moiety, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 4-chloro-3-bromobenzoic acid with benzyl alcohol in the presence of a base to form the ester. This intermediate is then subjected to a borylation reaction using 5,5-dimethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an appropriate solvent such as toluene or THF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the organoboron compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boron moiety can be oxidized to form boronic acids or esters.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids or esters.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is utilized in various scientific research applications, including:
Biology: In the development of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of drug candidates and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in Suzuki-Miyaura coupling involves the transmetalation of the boron moiety with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the activation of the palladium catalyst and the stabilization of the transition state during the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki-Miyaura coupling.
4-Chlorophenylboronic Acid: Similar structure with a chloro substituent on the benzene ring.
Benzylboronic Acid: Contains a benzyl group similar to the compound .
Uniqueness
Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its combination of a benzyl group, a chloro-substituted benzene ring, and a dioxaborinane moiety, which provides distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BClO4/c1-19(2)12-24-20(25-13-19)16-10-15(8-9-17(16)21)18(22)23-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIOVJHQURFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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